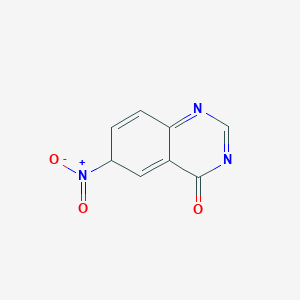
6-nitro-6H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-nitro-6H-quinazolin-4-one is a nitrogen-containing heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The nitro group at the 6-position of the quinazolinone ring imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-6H-quinazolin-4-one typically involves a multi-step process. One common method starts with the condensation of anthranilic acid and formamide to form 3(H)-quinazolin-4-one. The hydrogen atom at the 6-position is then replaced by a nitro group using a nitriding compound. The final product, 6-nitro-3(H)-quinazolin-4-one, can be further reduced using tin(II) chloride dihydrate (SnCl2·2H2O) as a reducing agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-nitro-6H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like SnCl2·2H2O.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like tin(II) chloride dihydrate (SnCl2·2H2O) are used for the reduction of the nitro group.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Reduction: 6-amino-6H-quinazolin-4-one is a major product formed from the reduction of this compound.
Substitution: Depending on the nucleophile used, various substituted quinazolinone derivatives can be formed.
Scientific Research Applications
6-nitro-6H-quinazolin-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-nitro-6H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, the compound exhibits antibacterial activity by interfering with bacterial cell wall synthesis and protein function . The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
6-amino-6H-quinazolin-4-one: Formed by the reduction of 6-nitro-6H-quinazolin-4-one, it exhibits different biological activities.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Another quinazolinone derivative with distinct biological activities.
Uniqueness
This compound is unique due to the presence of the nitro group at the 6-position, which imparts specific chemical and biological properties. This compound’s ability to undergo various chemical reactions and its diverse biological activities make it a valuable subject of study in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C8H5N3O3 |
|---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
6-nitro-6H-quinazolin-4-one |
InChI |
InChI=1S/C8H5N3O3/c12-8-6-3-5(11(13)14)1-2-7(6)9-4-10-8/h1-5H |
InChI Key |
CRDQNNJBYYLKGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC(=O)C2=CC1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















